molecular formula C9H12N2O2 B7860062 3-(Methyl(pyridin-4-yl)amino)propanoic acid

3-(Methyl(pyridin-4-yl)amino)propanoic acid

Cat. No.: B7860062
M. Wt: 180.20 g/mol
InChI Key: VMRJOYCQTCCSEC-UHFFFAOYSA-N
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Description

3-(Methyl(pyridin-4-yl)amino)propanoic acid is a chemical reagent featuring a pyridine moiety linked to a propanoic acid chain via a methylamino bridge. This structure suggests its utility as a versatile building block in organic synthesis and medicinal chemistry. Pyridine derivatives are of significant interest in pharmaceutical research for their role as key pharmacophores in drug discovery . The carboxylic acid functional group makes this compound suitable for further chemical modifications, such as amide coupling reactions, to create novel molecules for biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant scientific literature for specific application data and to handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[methyl(pyridin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(7-4-9(12)13)8-2-5-10-6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRJOYCQTCCSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Methyl Pyridin 4 Yl Amino Propanoic Acid and Analogues

Conventional Synthetic Approaches

Traditional methods for synthesizing 3-(Methyl(pyridin-4-yl)amino)propanoic acid and its structural relatives often rely on well-established reaction types such as condensation and multi-step pathways that build the molecule sequentially.

Condensation Reactions in Propanoic Acid Synthesis

A primary strategy for the synthesis of β-amino acids, including pyridinyl-substituted propanoic acids, is the Michael (or conjugate) addition reaction. This approach typically involves the reaction of a nucleophilic amine with an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.

For instance, a general synthesis involves reacting an aminopyridine derivative with an acrylate (B77674). The reaction of 4-aminophenol (B1666318) with acrylic acid in water at reflux is a known method for producing N-(4-hydroxyphenyl)-β-alanine. nih.gov A similar strategy can be applied to 4-(methylamino)pyridine. The reaction proceeds via the nucleophilic addition of the secondary amine to the electron-deficient β-carbon of the acrylate, followed by protonation to yield the final product.

A representative reaction is the synthesis of 3-(pyridin-2-ylamino)propanoic acid, which was achieved by heating 2-aminopyridine (B139424) with butyl prop-2-enoate in the presence of acetic acid, followed by saponification with potassium hydroxide. chemicalbook.com This two-step, one-pot procedure highlights a common and direct route to such compounds.

Table 1: Examples of Condensation Reactions for Propanoic Acid Synthesis

Amine ReactantAcrylate ReactantSolvent/CatalystProductYieldReference
2-AminopyridineButyl prop-2-enoateAcetic Acid, Potassium Hydroxide3-(pyridin-2-ylamino)propanoic acid57% chemicalbook.com
4-AminophenolAcrylic AcidWaterN-(4-hydroxyphenyl)-β-alanineN/A nih.gov
4-AminophenolMethyl Acrylate2-PropanolN-(4-hydroxyphenyl)-β-alanine methyl esterN/A nih.gov

Multi-step Organic Synthesis Pathways

More complex analogues are often assembled through multi-step sequences that allow for greater control over the final structure. These pathways may involve protection/deprotection steps, functional group interconversions, and the formation of key bonds through different chemical reactions.

One common multi-step approach involves the N-alkylation of a starting aminopyridine. For example, the synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid was accomplished by the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate. mdpi.org This step was followed by saponification of the resulting ester to yield the carboxylic acid. mdpi.org Subsequent functional group transformations, such as nucleophilic aromatic substitution to introduce an amino group and reductive desulfurization, completed the synthesis. mdpi.org

Another pathway involves the modification of a pre-existing pyridine (B92270) ring. For example, 3-amino-4-methylpyridine (B17607) can be synthesized from 4-methylpyridine (B42270) through a bromination step, followed by amination using ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst. google.com This aminopyridine could then serve as a precursor for subsequent alkylation with a three-carbon synthon to form the propanoic acid side chain.

Table 2: Illustrative Multi-Step Synthesis Pathway

StepStarting MaterialReagentsIntermediate/ProductReference
14-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidineEthyl 3-bromopropionate, Tetrabutylammonium hydrogensulfateEthyl 3-(4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoate mdpi.org
2Ester from Step 1EtOH, 1N NaOH3-(4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid mdpi.org
3Acid from Step 2Conc. aq. Ammonia3-(4-Amino-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid mdpi.org

Advanced and Green Synthetic Chemistry

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. These advanced strategies often involve the use of catalysts to improve reaction rates and selectivity, as well as the use of greener solvents like water.

Catalyst-Mediated Synthesis in Aqueous Media

The use of transition-metal catalysts is a cornerstone of advanced organic synthesis. Copper-catalyzed reactions, for example, have been employed for the synthesis of imidazo[1,2-a]pyridines in aqueous media, demonstrating the feasibility of complex heterocycle formation in water. beilstein-journals.org Such methodologies reduce the reliance on volatile and often toxic organic solvents.

A specific example of a green, catalyst-mediated synthesis is the preparation of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid and ammonia. This reaction proceeds at room temperature in the presence of a copper or silver oxide catalyst in a methanol (B129727)/water solvent system, achieving high yields. patsnap.com While this produces a precursor, the principles of using metal catalysts in aqueous or partially aqueous systems are directly applicable to the synthesis of the final target compound and its analogues.

Environmentally Benign Synthetic Protocols

Environmentally benign or "green" synthesis protocols aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. One-pot multicomponent reactions (MCRs) are a prime example of this philosophy, as they combine multiple synthetic steps into a single operation, thereby saving time, resources, and reducing waste. nih.gov

The synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones, for instance, has been achieved through a one-pot methodology combining an Ugi-Zhu three-component reaction with a cascade sequence using a Lewis acid catalyst. mdpi.com This approach demonstrates high atom economy, with most atoms from the reactants being incorporated into the final product. mdpi.com Adopting such MCR strategies for the synthesis of this compound, potentially by combining 4-(methylamino)pyridine, a three-carbon component, and another reactant in a single pot, represents a pathway toward a more sustainable synthesis.

Stereoselective Synthesis and Chiral Resolution

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity. Therefore, methods for obtaining enantiomerically pure compounds are crucial.

Stereoselective synthesis, or asymmetric synthesis, aims to produce a single enantiomer directly. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a naturally occurring chiral molecule (the "chiral pool"). For example, enantiomerically pure β-amino acids can be synthesized from L-asparagine, a readily available chiral starting material. orgsyn.org

Alternatively, if a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), the enantiomers can be separated through a process called chiral resolution. A common laboratory and industrial technique for this is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate. mdpi.com Another approach involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. mdpi.com

The analysis of chiral amino acids is critical, as even small amounts of D-enantiomers can have significant biological implications. nih.gov For a molecule like this compound, which possesses a chiral center if substituted at the α or β position of the propanoic acid chain, these methods would be essential for isolating and studying individual stereoisomers.

Enantioselective Approaches in Amino Acid Derivative Synthesis

The creation of non-natural β-amino acids with high levels of stereocontrol is a prominent goal in organic chemistry due to their role in developing peptidomimetics with unique biological properties. nih.gov For structures analogous to this compound, where the stereocenter is at the α- or β-position to the carboxyl group, several enantioselective catalytic strategies are employed.

One major approach is the asymmetric hydrogenation of enamines. Chiral rhodium and ruthenium catalysts, particularly with bisphosphine ligands like BINAP, have been successfully used to hydrogenate (Z)-enamines to produce β-amino acid derivatives with high enantiomeric excess. hilarispublisher.com Another powerful method involves the enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. This can be achieved using chiral catalysts to control the facial selectivity of the addition. For example, the conjugate addition of an amine to an acrylate derivative can establish the chiral center of the resulting β-amino acid. nih.gov

Furthermore, biocatalytic methods offer a highly selective route to enantiomerically pure β-amino acids. ecampus.com Enzymes can resolve racemic mixtures or catalyze stereoselective transformations to yield the desired enantiomer. The asymmetric synthesis of β-amino acids can also be achieved from β-lactams, which serve as versatile chiral synthons. ecampus.com

A summary of common enantioselective methods is presented below.

MethodCatalyst/Reagent TypeKey TransformationTypical Enantioselectivity
Asymmetric HydrogenationChiral Rh or Ru complexes (e.g., with BINAP)Reduction of a C=C bond in an enamineHigh (often >90% ee)
Conjugate AdditionChiral metal catalysts or organocatalystsAddition of a nitrogen nucleophile to an α,β-unsaturated esterModerate to high
Kinetic ResolutionEnzymes (e.g., lipases, proteases)Selective reaction of one enantiomer from a racemic mixtureHigh
Chiral Pool SynthesisStarting from natural chiral moleculesMulti-step synthesis preserving chiralityHigh (dependent on starting material)
Asymmetric Mannich ReactionChiral Lewis acids or organocatalystsReaction of an enolate with an imineHigh

Chiral Induction and Control in Propanoic Acid Formation

The formation of the propanoic acid backbone with a defined stereocenter is critical. The Michael addition, or conjugate addition, is a cornerstone reaction for this purpose. wikipedia.org In the context of this compound, this would involve the addition of N-methylpyridin-4-amine to an acrylic acid equivalent. To control the stereochemistry of this addition, asymmetric catalysis is essential.

Organocatalysis, using small chiral organic molecules like proline derivatives, has emerged as a powerful tool for asymmetric Michael additions. researchgate.netnih.gov These catalysts activate the reactants through the formation of transient iminium or enamine intermediates, directing the nucleophilic attack from a specific face to induce chirality. wikipedia.org Chiral ionic liquids have also been employed as both solvents and catalysts to mediate these reactions, sometimes offering advantages in catalyst recycling. researchgate.netnih.gov

Another strategy involves using chiral auxiliaries. A chiral group is temporarily attached to either the nucleophile or the acceptor, directing the Michael addition diastereoselectively. After the reaction, the auxiliary is removed to reveal the enantiomerically enriched product. nih.gov Chiral lithium amides can also serve as traceless auxiliaries in the direct enantioselective Michael addition of carboxylic acids. acs.org

The table below illustrates examples of catalyst systems used for chiral induction in Michael additions relevant to propanoic acid formation.

Catalyst/AuxiliaryReactantsProduct TypeDiastereo/Enantioselectivity
Chiral Proline DerivativesKetone/Aldehyde + NitroalkeneSubstituted PropaneHigh ee (up to 99%) nih.gov
Chiral Lithium AmidesCarboxylic Acid + α,β-Unsaturated EsterSubstituted Propanoic AcidHigh dr and ee acs.org
Chiral (Salen)Al ComplexMalonate + EnoneSubstituted Propanoic EsterHigh ee
Chiral Ni(II) ComplexHeterocycle + Dehydroalanine derivativeβ-Heterocyclic α-amino acidHigh ee (up to 99%) researchgate.net

Derivatization Chemistry and Scaffold Modification

Modification of the this compound scaffold allows for the exploration of structure-activity relationships and the optimization of properties. Derivatization can occur at three primary locations: the pyridine ring, the propanoic acid moiety, and the amine nitrogen.

Functionalization of the Pyridine Ring

The pyridine ring is electron-deficient, which dictates its reactivity. Electrophilic aromatic substitution is difficult and typically requires harsh conditions, directing to the C3 position. researchgate.net Nucleophilic substitution is more common, occurring at the C2 and C4 positions. For 4-aminopyridine (B3432731) analogues, the amino group strongly activates the ring, but its directing effects can be complex.

Several strategies can be employed for functionalization:

Direct C-H Functionalization: Modern methods allow for the direct coupling of C-H bonds with various partners. For pyridines, C4-functionalization can be challenging but has been achieved using metal catalysis or by employing N-oxide chemistry to alter the ring's electronics. nih.govchemrxiv.org Photochemical methods using pyridine N-oxides can also enable functionalization, for example, leading to C3-hydroxylation. acs.org

Halogenation: The pyridine ring can be halogenated, and the resulting halopyridines serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or other functional groups. acs.org

N-Oxide Chemistry: Formation of a pyridine N-oxide activates the C2 and C4 positions for nucleophilic attack and the C3/C5 positions for electrophilic attack. The N-oxide group can be removed later in the synthesis. acs.org

Reaction TypePosition(s) TargetedReagents/ConditionsFunctional Group Introduced
Minisci ReactionC2 / C4Radical source (e.g., from R-COOH), AgNO₃, (NH₄)₂S₂O₈Alkyl, Acyl
C-H Alkylation (via N-oxide)C2R-MgBr, then reductionAlkyl
C-H ArylationC2, C3, or C4Pd, Ru, or other metal catalysts, Aryl-X or Aryl-B(OH)₂Aryl
HalogenationC3, C5Br₂, I₂, Cl₂-Br, -I, -Cl
NitrationC3HNO₃/H₂SO₄-NO₂

Modifications of the Propanoic Acid Moiety

The carboxylic acid group is a highly versatile functional handle that can be readily modified into a variety of other groups. These transformations are generally high-yielding and proceed under well-established conditions.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esters are often used as protecting groups or to improve properties like cell permeability. nih.gov

Amidation: The most common modification is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is typically achieved using carbodiimide (B86325) coupling agents like DCC or EDC, often with an additive like HOBt to suppress side reactions. researchgate.netmdpi.com This allows for the attachment of other amino acids, peptides, or functionalized amine-containing molecules.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be further functionalized.

Decarboxylation: While not always straightforward, under certain conditions the carboxyl group can be removed entirely.

ModificationReagent(s)Resulting Functional Group
EsterificationR-OH, H⁺ (e.g., H₂SO₄)Ester (-COOR)
AmidationR-NH₂, Coupling agent (e.g., EDC, DCC)Amide (-CONHR)
ReductionLiAlH₄ or BH₃·THFPrimary Alcohol (-CH₂OH)
HalogenationSOCl₂, (COCl)₂Acyl Halide (-COCl)

N-Substitution Strategies on the Amine Group

The tertiary amine in the target molecule is formed from a secondary amine precursor, N-methylpyridin-4-amine. Further modification at this position is not possible without cleaving an existing bond. However, considering the synthesis of analogues, the N-substitution strategy is key. The synthesis typically starts with 4-aminopyridine or N-methylpyridin-4-amine.

N-Alkylation: The most direct method for introducing alkyl groups onto the pyridine-associated amine is N-alkylation. This involves reacting the amine with an alkyl halide. For a primary amine like 4-aminopyridine, this reaction can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination (reacting the amine with an aldehyde or ketone in the presence of a reducing agent like NaBH₃CN) is often a more controlled approach. google.com

N-Arylation: Aryl groups can be introduced via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.

Acylation: Reaction with an acyl chloride or anhydride (B1165640) yields an amide. For 4-aminopyridine, acylation can occur at the exocyclic nitrogen.

Solid-Phase Synthesis Techniques for Propanoic Acid Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the rapid assembly of libraries of compounds, particularly oligomers like peptides and peptoids. chinesechemsoc.org Derivatives of this compound, as N-substituted β-alanine analogues, are well-suited for SPS. These structures are essentially building blocks for β-peptoids. doi.org

In a typical solid-phase approach, the C-terminus of the first β-amino acid building block is anchored to a solid support (resin). The synthesis then proceeds through iterative cycles of deprotection of the N-terminus followed by coupling of the next N-protected building block. nih.gov For N-substituted β-amino acids (β-peptoids), the submonomer synthesis method is often employed. This involves a two-step cycle:

Acylation: An amine-functionalized resin is acylated with a haloacetic acid (e.g., bromoacetic acid).

Nucleophilic Displacement: The resulting α-haloacetamide on the resin is treated with a primary amine (e.g., N-methylpyridin-4-amine), which displaces the halide to form the N-substituted glycine (B1666218) residue. By using 3-bromopropanoic acid in the acylation step, N-substituted β-alanine residues can be constructed.

This method avoids the need to pre-synthesize each N-substituted monomer and allows for a wide variety of side chains (in this case, the N-substituent) to be introduced simply by changing the amine used in the displacement step. After the desired sequence is assembled, the final compound is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). While highly efficient for oligomers, SPS can be challenging for producing large quantities of a single small molecule. chinesechemsoc.org

Preclinical Pharmacological Investigations and Biological Activity Profiling

Target Identification and Receptor Interaction Studies

No specific studies detailing the target identification or receptor interaction profile for 3-(Methyl(pyridin-4-yl)amino)propanoic acid were found in the reviewed sources. The subsequent subsections reflect this absence of data.

Engagement with Enzyme Active Sites

There is currently no available research data describing the engagement of this compound with any specific enzyme active sites.

Receptor Binding and Modulation

Information regarding the binding, affinity, or modulatory effects of this compound on any specific receptors is not available in the public scientific literature.

Protein Kinase Inhibition Pathways

No studies were identified that investigated the potential for this compound to act as an inhibitor of any protein kinase pathways.

Cathepsin A Inhibition

There is no evidence or published research to suggest that this compound has been evaluated as an inhibitor of Cathepsin A.

In Vitro Biological Efficacy Assessments

No data from in vitro studies assessing the biological efficacy of this compound in any cell-based or biochemical assays could be retrieved from the conducted searches. Consequently, no data tables on its biological efficacy can be provided.

Antiproliferative Activity in Cell Models

The pyridine (B92270) moiety is a common scaffold in molecules exhibiting antiproliferative properties. mdpi.comnih.gov Various pyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.

One study investigated the anticancer activity of novel pyridine derivatives, with one compound, referred to as compound 9a , demonstrating growth inhibition in MCF-7 breast cancer cells with an IC50 of 20µM. qu.edu.qa Another study on newly synthesized substituted nicotinamides, which are pyridine derivatives, identified several compounds with interesting antitumor activity against hepatocellular and colon carcinoma cell lines. nih.gov Specifically, compounds 3b, 4c–5d, 7b–12a, 10d, and 13b showed notable antiproliferative effects. nih.gov

Furthermore, research on 4-aminopyridine (B3432731) based amide derivatives revealed their potential as anticancer agents. nih.gov Compounds 10a-10m were synthesized and evaluated, with compound 10a showing significant inhibition against human tissue-nonspecific alkaline phosphatase (h-TNAP), an enzyme implicated in cancer. nih.gov The cytotoxic activities of these aminopyridine derivatives were evaluated against colorectal cancer cell lines HCT 116 and HT29, showing IC50 ranges of 3.7-8.1μM and 3.27-7.7 μM, respectively. nih.gov

A study on imidazo[1,2-a]pyridine (B132010) compounds, which contain a fused pyridine ring system, tested their effects on HCC1937 breast cancer cells. The compounds IP-5, IP-6, and IP-7 showed significant cytotoxic effects with IC50 values of 45 µM, 47.7 µM, and 79.6 µM, respectively. waocp.org

Compound ClassCell Line(s)Key Findings
Pyridine derivativesMCF-7 (breast), HCT-116 (colon), SKOV-3 (ovarian)Compound 9a inhibited MCF-7 cell growth with an IC50 of 20µM. qu.edu.qa
Substituted NicotinamidesHCT-116 (colon), HepG-2 (liver), MCF-7 (breast)Compounds 3b, 4c–5d, 7b–12a, 10d, and 13b showed interesting antitumor activity. nih.gov
4-Aminopyridine amidesHCT 116 (colorectal), HT29 (colorectal)Derivatives 4a, 4b, 4c, and 4d displayed IC50 ranges of 3.7-8.1μM and 3.27-7.7 μM. nih.gov
Imidazo[1,2-a]pyridinesHCC1937 (breast)Compounds IP-5, IP-6, and IP-7 had IC50s of 45 µM, 47.7 µM, and 79.6 µM. waocp.org

Antimicrobial Spectrum Analysis

Compounds featuring aminopropanoic acid and pyridine scaffolds have been investigated for their antimicrobial properties. A study on 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens. mdpi.com Hydrazone derivatives containing heterocyclic substituents, specifically compounds 14–16 , exhibited the most potent and broad-spectrum activity. mdpi.com Their efficacy extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), various Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species, including Candida auris (MIC 8–64 µg/mL). mdpi.com

Another area of research has focused on pyridine carboxamides. A series of these compounds bearing a substituted diarylamine-modified scaffold were synthesized and evaluated for antifungal activity. nih.gov Several of these compounds showed moderate to good in vitro antifungal activity. nih.gov

Compound ClassPathogen(s)Key Findings
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesMRSA, VRE, Gram-negative bacteria, Candida spp.Compounds 14-16 showed broad-spectrum activity with MICs as low as 0.5 µg/mL. mdpi.com
Pyridine carboxamidesFungal pathogensSome derivatives displayed moderate to good in vitro antifungal activity. nih.gov

Antiviral Activity Investigations

The pyridine nucleus is a constituent of many compounds with antiviral properties. nih.gov A review of pyridine-containing heterocycles highlighted their activity against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The mechanisms of action are varied and can include inhibition of reverse transcriptase, polymerase, and other viral enzymes. nih.gov

One study detailed the synthesis of pyridine-based N-sulfonamides. Two of the synthesized compounds, 15c and 15d , demonstrated over 50% viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). researchgate.net

While direct studies on the antiviral activity of this compound are not currently available, the prevalence of the pyridine scaffold in known antiviral agents suggests this as a potential area for future investigation. nih.govnih.gov

Compound ClassVirus(es)Key Findings
Pyridine-based N-sulfonamidesHSV-1, CBV4Compounds 15c and 15d showed over 50% viral reduction. researchgate.net

Anti-inflammatory and Antioxidant Potential

Derivatives of aminopyridine and propanoic acid have been explored for their anti-inflammatory and antioxidant effects. A study on amino acid conjugates of aminopyridine showed that several derivatives possessed significant antioxidant potential in a DPPH assay. nih.gov Similarly, novel chitosan (B1678972) quaternary ammonium (B1175870) derivatives containing amino-pyridine moieties demonstrated stronger antioxidant activity against hydroxyl-radicals and DPPH-radicals compared to unmodified chitosan. mdpi.com Specifically, compounds 3C and 3E , with 3-amino pyridine and 2,3-diamino pyridine substituents respectively, showed the highest radical scavenging ability. mdpi.com

In terms of anti-inflammatory activity, a study on pyridine carbothioamide analogs found that these compounds exhibited dose-dependent in vitro anti-inflammatory effects, with IC50 values ranging from 10.25 ± 0.0 to 23.15 ± 4.24 µM. nih.gov

Compound ClassActivityKey Findings
Amino-pyridine chitosan derivativesAntioxidantCompounds 3C and 3E showed strong hydroxyl and DPPH radical scavenging. mdpi.com
Pyridine carbothioamidesAnti-inflammatoryIn vitro IC50 values ranged from 10.25 to 23.15 µM. nih.gov

Apoptosis Induction in Cellular Systems

Several studies on pyridine derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. One investigation found that a novel pyridine derivative, compound 9a , induced apoptosis in MCF-7 breast cancer cells. qu.edu.qa This was accompanied by the upregulation of pro-apoptotic proteins p53, Bax, and Caspase-3, and downregulation of the anti-apoptotic protein Bcl-2. qu.edu.qa

Another study on novel imidazo[1,2-a]pyridine compounds reported that they induce apoptosis in various cancer cell lines, including breast, liver, and lung cancer cells. waocp.org The apoptotic effect was confirmed by increased PARP cleavage and altered levels of Bax and Bcl-2 proteins. waocp.org Similarly, certain pyridine analogs containing a coumarin (B35378) group were found to induce G2/M phase cell cycle arrest and apoptosis, with an associated increase in caspase-3 activity in HCT-116, MCF-7, HepG2, and A549 cell lines. chemijournal.com

Compound ClassCell Line(s)Mechanism of Apoptosis Induction
Pyridine derivativesMCF-7 (breast)Upregulation of p53, Bax, Caspase-3; downregulation of Bcl-2. qu.edu.qa
Imidazo[1,2-a]pyridinesBreast, liver, lung cancer cellsIncreased PARP cleavage, altered Bax/Bcl-2 ratio. waocp.org
Pyridine-coumarin hybridsHCT-116, MCF-7, HepG2, A549G2/M arrest, increased caspase-3 activity. chemijournal.com

In Vivo Efficacy in Animal Models

Therapeutic Potency in Disease Models

While in vivo data for this compound is not available, studies on related compounds have shown efficacy in animal models.

In an investigation of pyridine carbothioamide analogs for anti-inflammatory potential, in vivo performance was assessed using a Complete Freund's Adjuvant-induced inflammatory model in animals. nih.gov The results demonstrated a significant reduction in paw size, corroborating the anti-inflammatory effects observed in vitro. nih.gov Among the tested compounds, compound R4 exhibited the most potent anti-inflammatory activity. nih.gov

Another study focused on the in vivo anticancer efficacy of a novel pyridine derivative, compound 12 , in a solid Ehrlich carcinoma (SEC)-bearing mouse model. acs.org Intraperitoneal injection of this compound was performed to confirm its anticancer effects in a living organism. acs.org

Furthermore, a series of 2-amino-4-methylpyridine (B118599) analogues were synthesized as potential inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammation. nih.gov One of these compounds, radiolabeled as [18F]9 , was evaluated in a mouse model of lipopolysaccharide (LPS)-induced iNOS activation. nih.gov Biodistribution studies showed higher tracer uptake in the lungs of the LPS-treated mice compared to controls, and this uptake was reduced in a blocking study with a known iNOS inhibitor, suggesting target engagement in vivo. nih.gov

Preclinical Profile of this compound Remains Uncharacterized in Public Scientific Literature

Despite a comprehensive search of scientific databases and preclinical research repositories, no specific data has been found for the chemical compound this compound. Consequently, a detailed article on its preclinical pharmacological investigations, biological activity, and metabolic fate, as per the requested outline, cannot be generated at this time.

The investigation sought to uncover data related to the compound's interaction with and modulation of biological pathways in various organisms. However, no published studies detailing such activities for this compound were identified. The pyridine ring is a common motif in many biologically active compounds, and its incorporation can influence properties like metabolic stability and aqueous solubility. nih.gov Pyridine derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimalarial agents. nih.govnih.gov However, the specific biological profile of this compound has not been publicly documented.

Furthermore, the search for its application in Positron Emission Tomography (PET) imaging as a potential probe yielded no results. Radiolabeled amino acids are a significant class of PET tracers used for imaging in oncology, offering high tumor uptake with low background signals in the brain. nih.govminervamedica.it While various amino acid analogues have been developed and evaluated for PET imaging, there is no indication that this compound has been investigated for this purpose. nih.govresearchgate.netnih.gov

Similarly, no information is available regarding the biochemical pathways and metabolic fate of this specific compound. Preclinical drug development involves critical assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nuvisan.com Studies investigating the metabolic stability in microsomal systems, the identification of preclinical metabolites, and the elucidation of excretion pathways are standard components of this process. researchgate.net While general metabolic pathways for pyridine and β-alanine have been described, these cannot be specifically extrapolated to this compound without direct experimental evidence. nih.govnih.govmdpi.com

Biochemical Pathways and Metabolic Fate Studies (Preclinical)

Elucidation of Excretion Pathways

Further research is required to characterize the properties of this compound and determine any potential biological significance.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Structural Modifications and Their Biological Impact

The pyridine (B92270) ring is a common heterocycle in medicinal chemistry, and its electronic properties and substitution patterns are critical determinants of biological activity. nih.govmdpi.com Like other aromatic compounds, pyridine is prone to substitution reactions. nih.gov However, due to the electron-withdrawing nature of the ring nitrogen, it generally favors nucleophilic substitution (at the C-2 and C-4 positions) over electrophilic substitution (at the C-3 position). nih.gov

The introduction of substituents onto the pyridine ring can dramatically alter a compound's potency and properties. Studies on other pyridine-containing series have shown that:

Electron-Withdrawing Groups (EWGs) : The presence of EWGs, such as nitro or fluoro groups, can significantly impact the reactivity and biological interactions of the pyridine ring. mdpi.com For example, the nitro group is a particularly good leaving group in nucleophilic aromatic substitutions on pyridine rings, facilitating the introduction of other functionalities. mdpi.comresearchgate.net In herbicidal picolinic acid analogs, strong electron-withdrawing groups on an associated phenyl ring were found to decrease inhibitory activity. mdpi.com

Electron-Donating Groups (EDGs) : EDGs like methyl or methoxy (B1213986) groups can increase the electron density of the ring, potentially altering its binding mode or metabolic stability. In some antibacterial pyridine derivatives, EDGs were found to enhance biological potential. nih.gov

Position of Substitution : The placement of substituents is crucial. Studies on herbicidal 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids showed that substituents at the 2- and 4-positions of an attached phenyl ring resulted in superior activity compared to substitutions at the 3-position. mdpi.com

Table 1: Hypothetical Impact of Pyridine Ring Substitutions on Biological Activity
Substitution Position (on Pyridine Ring)Substituent TypePotential Impact on ActivityRationale based on Analog Studies
C-2 or C-6Small, neutral (e.g., -CH₃)May increase activity through favorable steric interactions.Steric factors often play a key role in ligand-receptor binding.
C-3 or C-5Electron-Withdrawing (e.g., -Cl, -F)Could enhance binding by altering ring electronics and forming halogen bonds. mdpi.comEWGs modify the electrostatic potential of the ring. nih.gov
C-3 or C-5Electron-Donating (e.g., -OCH₃)May increase or decrease activity depending on the target's electronic requirements. nih.govEDGs can influence pKa and metabolic pathways.
Multiple PositionsVariousCan be used to fine-tune solubility, lipophilicity, and target selectivity.Polysubstituted pyridines have shown considerable biological properties. nih.gov

The methyl group on the nitrogen linker is a key feature distinguishing 3-(Methyl(pyridin-4-yl)amino)propanoic acid from its secondary amine analog. This single methyl group can have profound effects:

Steric Hindrance : The methyl group introduces steric bulk, which can influence the conformation of the molecule and its ability to fit into a binding pocket.

Basicity : As a tertiary amine, the nitrogen atom is typically more basic than a corresponding secondary amine. This affects the ionization state of the molecule at physiological pH, which is critical for solubility, cell permeability, and interaction with targets that have charged residues.

Hydrogen Bonding : The tertiary amine nitrogen cannot act as a hydrogen bond donor, unlike a secondary amine. This is a crucial difference that can completely alter the binding mode of the molecule. If hydrogen bond donation from this position is critical for activity, the N-methylated compound will be inactive. Conversely, if the space occupied by the methyl group is a hydrophobic pocket, its presence could enhance binding affinity.

In related series, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the secondary amine is a key structural feature allowing for various chemical modifications. mdpi.commdpi.com The replacement of this N-H with an N-CH₃ would fundamentally alter its SAR.

The propanoic acid moiety provides a carboxylic acid group, which is typically ionized at physiological pH, rendering the molecule anionic. This group is often crucial for forming strong ionic interactions or hydrogen bonds with biological targets. frontiersin.org Altering this moiety is a common strategy in medicinal chemistry to improve potency or pharmacokinetic properties. nih.gov

Studies on various propanoic acid analogs have explored several modifications: nih.govnih.gov

Chain Length : Shortening or lengthening the alkyl chain from two carbons (propanoic) to one (acetic) or three (butanoic) can probe the spatial tolerance of the binding site.

Acid Bioisosteres : The carboxylic acid can be replaced with other acidic groups (bioisosteres) such as a tetrazole or a hydroxamic acid. This can change the pKa, binding interactions, and metabolic stability.

Esterification or Amidation : Converting the carboxylic acid to an ester or an amide neutralizes the negative charge. Esters are often used as prodrugs to improve cell permeability, being hydrolyzed back to the active carboxylic acid inside the cell. Amides introduce new hydrogen bonding possibilities and are generally more metabolically stable than esters. In one study, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized where the propanoic acid side chain was modified to optimize potency. nih.gov

Table 2: Potential Effects of Propanoic Acid Moiety Alterations
ModificationExamplePotential Effect on Activity and Properties
Chain Homologation4-(Methyl(pyridin-4-yl)amino)butanoic acidMay improve or disrupt optimal positioning of the acidic group in the target binding site.
EsterificationMethyl 3-(methyl(pyridin-4-yl)amino)propanoateIncreases lipophilicity, improves cell permeability (prodrug strategy). Loses ionic interaction capability.
Amidation3-(Methyl(pyridin-4-yl)amino)propanamideNeutralizes charge, introduces H-bond donor/acceptor sites, increases metabolic stability.
Bioisosteric Replacement4-(1H-tetrazol-5-ylethyl)(methyl)pyridin-4-amineAlters pKa and geometry, potentially improving binding or pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. wikipedia.org For a series of analogs based on this compound, a robust QSAR model could predict the activity of unsynthesized compounds, thereby guiding lead optimization. acs.org

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. scribd.comnih.gov For propanoic acid derivatives, a range of descriptors would be calculated to capture the structural variations responsible for differences in activity. researchgate.netresearchgate.net

Commonly used descriptors include:

Topological Descriptors : These describe the connectivity of atoms in a molecule, such as molecular connectivity indices (e.g., Kier's indices) and shape indices. researchgate.netresearchgate.net

Electronic Descriptors : These quantify the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. researchgate.netresearchgate.netnih.gov

Physicochemical Descriptors : These represent properties like the logarithm of the octanol-water partition coefficient (log P), which models lipophilicity, and Molar Refractivity (MR), which relates to molecular volume and polarizability. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies
Descriptor ClassSpecific Descriptor ExampleProperty Represented
PhysicochemicalLog PLipophilicity / Hydrophobicity
PhysicochemicalMolar Refractivity (MR)Molecular volume and polarizability
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability, reactivity
ElectronicDipole Moment (µ)Molecular polarity
TopologicalKier's Shape Indices (κ)Molecular shape and flexibility
TopologicalRandic Index (χ)Molecular branching and complexity

A QSAR model is only useful if it is statistically robust and has predictive power. wikipedia.org Validation is a critical step to ensure that the model is not a result of chance correlation and can reliably predict the activity of new compounds. basicmedicalkey.comresearchgate.net

Key validation strategies include:

Internal Validation : This is performed using the training set of molecules from which the model was built. The most common technique is cross-validation, particularly leave-one-out (LOO) cross-validation. wikipedia.org In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound. The quality of these predictions is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is often considered indicative of a robust model. researchgate.net

External Validation : This provides the most rigorous test of a model's predictive ability. wikipedia.org The initial dataset is split into a training set (to build the model) and a test set (which is kept separate). The model generated from the training set is then used to predict the activities of the compounds in the test set. The predictive ability is measured by the predictive correlation coefficient (R²_pred). mdpi.com

Y-Randomization : This test ensures the model is not the result of a chance correlation between the descriptors and the biological activity. The activity data (Y-variable) is shuffled randomly, and a new QSAR model is built with the original descriptors. This process is repeated multiple times. A valid model should have very low correlation coefficients for the randomized data sets. researchgate.netmdpi.com

Table 4: Key Statistical Metrics for QSAR Model Validation
MetricDescriptionAcceptable ValueValidation Type
(Coefficient of Determination)Measures the goodness-of-fit of the model to the training data.Close to 1.0Goodness-of-fit
(Cross-validated r²)Measures the robustness and internal predictive ability of the model.> 0.5Internal Validation
R²_pred (Predictive r² for external set)Measures the model's ability to predict the activity of an external test set.> 0.6External Validation
F-test A statistical test of the overall significance of the regression model.High valueGoodness-of-fit
p-value The probability of observing the results if there is no real relationship.< 0.05Goodness-of-fit

Bioisosteric Replacement Strategies in Compound Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. nih.gov This involves replacing a functional group with another group that has similar steric and electronic properties. For this compound, several bioisosteric replacements could be envisioned to enhance its drug-like properties.

The pyridine ring itself is a common bioisostere for a phenyl ring, offering improved solubility and metabolic stability in many cases. mdpi.com Conversely, the pyridine ring in the lead compound could be replaced with other heteroaromatic rings such as pyrimidine, pyrazine, or even a substituted phenyl ring to explore different hydrogen bonding patterns and electronic distributions. For instance, replacing the 4-pyridyl group with a 2-benzonitrile has been shown to be an effective bioisosteric replacement in some contexts, as the nitrile group can mimic the hydrogen-bonding capabilities of the pyridine nitrogen. researchgate.net

The carboxylic acid moiety is another prime target for bioisosteric replacement. While essential for the activity of many compounds, carboxylic acids can suffer from poor oral bioavailability and rapid metabolism. Bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides, among others. Each of these replacements offers a different acidity, lipophilicity, and metabolic profile, providing a rich avenue for optimization.

Potential Bioisosteric Replacements in the this compound Scaffold

Original Functional Group Potential Bioisostere Rationale for Replacement
Pyridine Ring Benzonitrile Mimics hydrogen bonding, alters electronics
Pyridine Ring Thiophene Modifies aromaticity and lipophilicity
Carboxylic Acid Tetrazole Increases metabolic stability, similar pKa

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. nih.gov A pharmacophore model can be generated based on the structures of a set of active compounds or from the structure of the target protein with a bound ligand.

For the this compound scaffold, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor and acceptor (the carboxylic acid), and a hydrophobic feature (the methyl group and parts of the pyridine ring). This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active.

Once a lead compound like this compound is identified, pharmacophore modeling plays a crucial role in its optimization. By understanding the key pharmacophoric features, medicinal chemists can design modifications that enhance the compound's interaction with its target. For example, if the model suggests an unoccupied hydrophobic pocket near the pyridine ring, adding a suitable hydrophobic substituent to the ring could lead to a significant increase in potency. The development of a pharmacophore model is a key step in moving from a hit compound to a clinical candidate. acs.org

Mechanistic Investigations at the Molecular and Cellular Level

Enzyme Kinetic Studies and Inhibition Mechanisms

There are no available studies detailing the enzyme kinetics or inhibition mechanisms of 3-(Methyl(pyridin-4-yl)amino)propanoic acid. Research has not yet explored its potential interactions with specific enzymes, and as a result, data on its inhibitory constants (e.g., Ki, IC50) and the nature of its potential enzymatic inhibition (e.g., competitive, non-competitive, uncompetitive) are absent from the scientific literature.

Ligand-Receptor Interaction Dynamics

Specific data on the interaction of this compound with any biological receptor is currently unavailable.

Binding Kinetics and Thermodynamics

Without experimental data, the binding kinetics (association and dissociation rate constants, kon and koff) and thermodynamic parameters (changes in enthalpy, ΔH; entropy, ΔS; and Gibbs free energy, ΔG) for the interaction of this compound with a biological target remain unknown.

Conformational Changes Induced by Ligand Binding

There is no information regarding any conformational changes that this compound might induce upon binding to a receptor. Techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling have not been applied to study this specific interaction.

Cellular Pathway Perturbation Analysis

The effects of this compound on cellular pathways have not been documented in published research.

Signaling Cascade Modulation

No studies have been conducted to investigate how this compound might modulate intracellular signaling cascades. Its impact on key signaling molecules, such as kinases or second messengers, has not been explored.

Gene Expression and Protein Regulation Studies

There is no available data from techniques like transcriptomics (e.g., microarray, RNA-Seq) or proteomics on how this compound may alter gene expression or protein regulation within cells.

Application of Advanced Chemical Biology Tools

The elucidation of the precise molecular interactions and dynamic behaviors of "this compound" necessitates the application of sophisticated chemical biology techniques. These tools enable researchers to probe the compound's function with high spatial and temporal resolution, moving beyond traditional pharmacological assays. By integrating methods for site-specific labeling, photo-inducible reactions, and real-time conformational tracking, a more detailed understanding of its mechanism of action can be achieved.

Genetic code expansion is a powerful strategy for incorporating non-canonical amino acids (ncAAs) with unique functionalities into proteins of interest at specific sites. addgene.orgualberta.ca This technique allows for the introduction of bio-orthogonal handles, such as photo-crosslinkers or fluorescent reporters, directly into a target protein, enabling precise investigation of its interaction with "this compound".

The methodology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which functions independently of the host cell's translational machinery. ualberta.cacam.ac.uk This orthogonal pair is engineered to recognize a specific ncAA and incorporate it in response to a unique codon, typically a nonsense codon like UAG (amber), that has been introduced into the gene encoding the target protein. ualberta.ca The successful incorporation of an ncAA allows for the generation of homogeneously modified proteins, providing a powerful tool for mechanistic studies that would be challenging to achieve through conventional methods. mdpi.com

Table 1: Key Components for Genetic Code Expansion

ComponentFunctionReference
Non-Canonical Amino Acid (ncAA) An amino acid with a unique functional group not found in the 20 canonical amino acids. addgene.org
Orthogonal tRNA A transfer RNA that is not recognized by any of the endogenous aminoacyl-tRNA synthetases. ualberta.ca
Orthogonal Aminoacyl-tRNA Synthetase (aaRS) An enzyme that specifically charges the orthogonal tRNA with the desired ncAA. ualberta.ca
Unique Codon A codon, often a stop codon like UAG, that is reassigned to encode the ncAA. ualberta.ca

While the direct application of genetic code expansion to study "this compound" has not been documented in the provided search results, this technique holds significant potential. For instance, an ncAA containing a photo-crosslinking moiety could be incorporated into a suspected protein target. Upon binding of "this compound," UV irradiation would covalently link the compound to its binding site, enabling definitive identification of the target protein and characterization of the binding pocket.

Photochemical and cross-linking techniques are invaluable for mapping molecular interactions in a biological context. These methods utilize photo-activatable groups that, upon exposure to light of a specific wavelength, form covalent bonds with nearby molecules. This allows for the "capture" of transient or low-affinity interactions between a small molecule, such as "this compound," and its biological targets.

Photo-affinity labeling, a common application of this approach, involves chemically modifying the compound of interest with a photo-reactive group. This modified probe is then introduced to a biological system (e.g., cell lysate or intact cells). After an incubation period to allow for binding to its target(s), the system is irradiated with UV light, leading to covalent cross-linking. Subsequent purification and analysis, often using mass spectrometry, can identify the protein(s) that were bound to the probe.

While no specific studies employing these techniques on "this compound" were found, the principles are broadly applicable. Designing a photo-activatable derivative of "this compound" would be a critical first step.

Table 2: Common Photo-Reactive Groups for Cross-Linking Studies

Photo-Reactive GroupActivation Wavelength (nm)Reactive IntermediateKey Features
Aryl Azide 254-280NitreneReacts with C-H, N-H, and O-H bonds
Benzophenone 350-360Triplet KetoneReacts primarily with C-H bonds
Diazirine 350-380CarbeneHighly reactive, short-lived intermediate

Fluorescence-based methods offer high sensitivity and real-time monitoring of molecular events, making them well-suited for studying the conformational dynamics of proteins upon binding to small molecules like "this compound". Techniques such as Förster Resonance Energy Transfer (FRET) can provide distance information between two fluorescently labeled points on a protein, revealing changes in its three-dimensional structure.

In a typical FRET experiment to study the effect of "this compound," a target protein would be labeled with a donor and an acceptor fluorophore at specific sites. The binding of the compound could induce a conformational change that alters the distance or orientation between the two fluorophores, leading to a measurable change in the FRET efficiency. This would provide dynamic information about the ligand-induced structural changes in the protein.

Furthermore, the intrinsic fluorescence of certain molecular scaffolds, such as the aminopyridine core, can be exploited. mdpi.com While "this compound" itself is not noted for strong native fluorescence, derivatives could be synthesized to incorporate fluorophores. nih.govnih.gov The fluorescence properties of such derivatives, including quantum yield and emission wavelength, could be sensitive to their local environment. mdpi.com A change in fluorescence upon binding to a target protein could indicate the nature of the binding pocket (e.g., hydrophobic or hydrophilic) and be used to quantify binding affinity.

Table 3: Potential Fluorescence-Based Approaches

TechniquePrincipleInformation Gained
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between a donor and acceptor fluorophore.Distance changes between labeled sites, conformational dynamics.
Intrinsic Tryptophan Fluorescence Quenching Binding of a ligand can quench the natural fluorescence of tryptophan residues in a protein.Ligand binding, binding site proximity to tryptophan.
Fluorescent Ligand Binding A fluorescently labeled derivative of the compound is used to directly visualize and quantify binding.Binding affinity, localization within cells or tissues.

Although direct experimental data for "this compound" using these advanced chemical biology tools is not available in the provided search results, the described methodologies represent the current state-of-the-art for elucidating the molecular mechanisms of such compounds. Future research applying these techniques would be instrumental in understanding its biological function.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the magnetic properties of atomic nuclei and is used to determine the connectivity of atoms within a molecule.

¹H (Proton) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. For "3-(Methyl(pyridin-4-yl)amino)propanoic acid," one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the propanoic acid chain. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton coupling, helping to piece together the molecular structure.

¹³C (Carbon-13) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), providing further confirmation of the compound's structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For "this compound" (molecular formula C₉H₁₂N₂O₂), HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated theoretical mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC system separates the components of a mixture, and the MS then provides mass information for each separated component. This is particularly useful for assessing the purity of a sample of "this compound" and for identifying it in complex mixtures.

Predicted mass spectrometry data for "this compound" suggests the following common adducts would be observed:

AdductPredicted m/z
[M+H]⁺181.09715
[M+Na]⁺203.07909
[M-H]⁻179.08259

This data is predicted and sourced from computational models.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending, etc.) at specific frequencies.

For "this compound," IR spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, which would appear as a broad band typically in the range of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp peak around 1725-1700 cm⁻¹.

C-N stretch of the amine, typically found in the 1350-1000 cm⁻¹ region.

C=C and C=N stretches of the pyridine ring, which would show multiple bands in the 1600-1450 cm⁻¹ region.

C-H stretches for the aromatic (pyridine) and aliphatic (methyl and propanoic chain) protons, typically appearing just above and below 3000 cm⁻¹, respectively.

The unique combination of these absorption bands provides a characteristic "fingerprint" for the molecule, confirming the presence of the key functional groups. However, specific experimental IR data for this compound is not currently available in public databases.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental in the analysis of "this compound," ensuring the purity of synthesized batches and enabling its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Typical HPLC Parameters:

A common approach for the analysis of this compound involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. The inclusion of a buffer in the mobile phase is crucial to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby ensuring reproducible retention times.

Interactive Data Table: Illustrative HPLC Method

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is the organic modifier, and water is the aqueous component. TFA acts as an ion-pairing agent and controls pH.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Detection UV at 254 nmThe pyridine ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.

Gas Chromatography (GC)

While less common for this specific zwitterionic compound due to its low volatility, GC can be employed after derivatization. The carboxylic acid and the secondary amine functionalities can be converted into more volatile esters and amides, respectively.

Derivatization for GC Analysis:

A typical derivatization process involves esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) in the presence of an acid catalyst to form the methyl ester. This significantly increases the volatility of the analyte, making it suitable for GC analysis.

Interactive Data Table: Hypothetical GC Method (after derivatization)

ParameterConditionRationale
Column DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm)A common, nonpolar column suitable for a wide range of compounds.
Carrier Gas Helium or NitrogenInert gases that carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/minA temperature gradient to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID)A sensitive, universal detector for organic compounds.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.

X-ray Crystallography for Three-Dimensional Structural Analysis

Crystallization Techniques for Propanoic Acid Derivatives

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For propanoic acid derivatives, several crystallization techniques can be employed. nih.gov

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.

The choice of solvent is critical and is often determined empirically. For compounds like "this compound," polar solvents such as ethanol, methanol, or water, or mixtures thereof, are often good starting points due to the presence of the carboxylic acid and pyridine moieties. researchgate.net

Elucidation of Solid-State Molecular Conformation

While a crystal structure for "this compound" is not publicly available, analysis of related pyridine derivatives provides insight into the likely solid-state conformation. researchgate.netnih.govsoton.ac.ukearthlinepublishers.com

In the solid state, molecules containing both acidic (carboxylic acid) and basic (pyridine) groups often exist as zwitterions, with the proton from the carboxylic acid transferred to the pyridine nitrogen. This leads to the formation of a carboxylate anion and a pyridinium (B92312) cation within the same molecule.

Interactive Data Table: Expected Bond Types and Interactions from Crystallography

FeatureExpected ObservationSignificance
Proton Position Proton transfer from the carboxylic acid to the pyridine nitrogen.Confirms the zwitterionic nature of the molecule in the solid state.
Hydrogen Bonding Strong intermolecular hydrogen bonds between the pyridinium N-H and the carboxylate oxygen atoms.Dictates the crystal packing and influences physical properties like melting point and solubility.
Molecular Conformation The propanoic acid chain may adopt a specific conformation (e.g., gauche or anti) to maximize favorable intermolecular interactions.Provides insight into the preferred three-dimensional shape of the molecule.
Crystal Packing Molecules may pack in layers or form more complex three-dimensional networks.Influences the macroscopic properties of the crystal, such as its shape and mechanical strength.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methyl(pyridin-4-yl)amino)propanoic acid, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with 3-(pyridin-4-yl)acrylic acid as a precursor. Hydrogenate the α,β-unsaturated bond using catalytic hydrogenation (e.g., Pd/C in methanol) to yield 3-amino-3-(pyridin-4-yl)propanoic acid .
  • Step 2 : Introduce the methyl group via reductive alkylation. React the amine with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in a buffered aqueous solution (pH 5–6) .
  • Characterization : Use FT-IR to confirm the C=O stretch (~1700 cm⁻¹) and NH bending (~1550 cm⁻¹). ¹H NMR (DMSO-d₆) should show pyridin-4-yl protons at δ 8.3–8.5 ppm and methylamino protons as a singlet at δ 2.8–3.0 ppm .

Q. How can purity and structural integrity be validated during synthesis?

  • Analytical Tools :

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95%) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: 211.1 g/mol) .
  • Melting Point : Compare observed values (e.g., 122–124°C) with literature data to detect polymorphic variations .

Q. What solvents and conditions stabilize this compound for storage?

  • Stability Protocol :

  • Store lyophilized solid at –20°C under inert gas (argon). Avoid aqueous solutions at neutral pH due to potential hydrolysis of the methylamino group. Use DMSO for stock solutions (stable for ≤1 month at –80°C) .

Advanced Research Questions

Q. How do stereochemical outcomes impact biological activity, and how can enantiomers be resolved?

  • Chiral Separation :

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol, 80:20) to separate enantiomers .
  • Biological Relevance : Enantiomers may exhibit differential binding to pyridine-dependent enzymes (e.g., kinases or dehydrogenases). Test inhibition kinetics using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Case Study :

  • If melting points vary (e.g., 122–124°C vs. 240–242°C in similar derivatives), assess crystallinity via X-ray diffraction (XRD) or thermal gravimetric analysis (TGA) to rule out solvate formation .
  • For conflicting ¹H NMR shifts, confirm solvent effects (e.g., DMSO vs. CDCl₃) and pH-dependent protonation of the pyridine nitrogen .

Q. What computational methods predict the compound’s reactivity in peptide coupling or metal coordination?

  • In Silico Strategies :

  • Use DFT calculations (B3LYP/6-31G*) to model nucleophilic attack at the carboxylic acid group or metal binding (e.g., Zn²⁺) at the pyridine nitrogen .
  • Validate with experimental Synthesize a Zn complex and characterize via UV-Vis (ligand-to-metal charge transfer bands at ~300 nm) .

Q. How does the methyl group on the amino moiety influence metabolic stability in vitro?

  • Experimental Design :

  • Incubate the compound with liver microsomes (human or rat) and quantify degradation via LC-MS. Compare with the unmethylated analog to assess steric protection from CYP450 enzymes .
  • Key Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

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